3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde with 4-fluorobenzylidene thiosemicarbazide under acidic conditions. The reaction proceeds through a cyclization process to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA to exert its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-ylmethanol
- 4-Bromophenyl 4-bromobenzoate
- N-(4-Bromophenyl)-2-{[((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)(oxo)acetyl]amino}benzamide
Uniqueness
3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of bromine and fluorine atoms within a thiazolidinone ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H9BrFNOS2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9BrFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9- |
InChI Key |
LLOCEGPRCZVITE-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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